YH-1238

Proton Pump Inhibition Gastric Acid Secretion In Vitro Pharmacology

YH-1238 (CAS 195889-55-5), also designated Revaprazan hydrochloride, is a reversible proton pump inhibitor (PPI) that targets the gastric H⁺/K⁺-ATPase (proton pump) responsible for terminal gastric acid secretion. It acts as a potassium-competitive acid blocker (P-CAB), binding reversibly to the K⁺-binding site of the pump, in contrast to covalent, irreversible inhibition by conventional benzimidazole PPIs such as omeprazole and lansoprazole.

Molecular Formula
Molecular Weight
CAS No. 195889-55-5
Cat. No. B1194697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYH-1238
CAS195889-55-5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YH-1238 (CAS 195889-55-5) | Reversible Proton Pump Inhibitor for Acid Secretion Research and Drug Development


YH-1238 (CAS 195889-55-5), also designated Revaprazan hydrochloride, is a reversible proton pump inhibitor (PPI) that targets the gastric H⁺/K⁺-ATPase (proton pump) responsible for terminal gastric acid secretion [1]. It acts as a potassium-competitive acid blocker (P-CAB), binding reversibly to the K⁺-binding site of the pump, in contrast to covalent, irreversible inhibition by conventional benzimidazole PPIs such as omeprazole and lansoprazole [2]. YH-1238 is a small molecule with molecular formula C₂₁H₂₅NO₃ and molecular weight 339.4 g/mol [3]. The compound is currently in Phase I clinical development in South Korea for acid-related gastrointestinal disorders [4].

Mechanism Reversible P-CAB for gastric H⁺/K⁺-ATPase studies
Assay Context Acid secretion inhibition in isolated gastric cell models
Development Stage Phase I clinical candidate; tool for drug repurposing screens

Why Generic PPI Substitution Fails for YH-1238: Reversible P-CAB Mechanism vs. Irreversible Benzimidazole PPIs


YH-1238 cannot be generically substituted by conventional benzimidazole proton pump inhibitors (e.g., omeprazole, lansoprazole, esomeprazole) due to a fundamental mechanistic divergence. While benzimidazole PPIs are prodrugs requiring acid activation to form covalent, irreversible disulfide bonds with cysteine residues of the H⁺/K⁺-ATPase, YH-1238 is a potassium-competitive acid blocker (P-CAB) that reversibly binds to the K⁺-binding site of the pump without acid activation [1]. This reversibility translates into a distinct pharmacological profile, including faster onset of action, independence from CYP2C19 metabolic polymorphism, and potentially lower risk of acid rebound upon discontinuation [2]. Furthermore, direct in vitro comparisons in isolated gastric cells demonstrate that YH-1238 exhibits superior or equipotent inhibition of acid secretion relative to omeprazole at equivalent concentrations [3]. Thus, substituting YH-1238 with a conventional PPI in research or development workflows would confound results due to differences in kinetics, reversibility, and cellular potency.

Irreversible vs. Reversible Binding

Conventional benzimidazole PPIs form covalent bonds; YH-1238’s reversible K⁺-competitive mechanism may alter kinetic profiles and washout behavior in assays.

CYP2C19 Polymorphism Dependence

Omeprazole-class PPIs require CYP2C19 activation; YH-1238 bypasses this pathway, which may shift metabolic interaction interpretations in comparative studies.

Acid Rebound and Onset Profile

Reported faster onset and potentially lower rebound acid secretion differ from irreversible PPIs; these pharmacodynamic properties may not transfer across compound classes.

YH-1238 Quantitative Differentiation Evidence: Comparative Potency, Reversibility, and Development Status


YH-1238 vs. YH1885 and Omeprazole: Comparative Inhibition of Acid Secretion in Isolated Gastric Cells

In isolated gastric cells from human and rabbit stomach, YH-1238 demonstrated more potent inhibition of dibutyryl cAMP-stimulated ¹⁴C-aminopyrine accumulation (a surrogate for acid secretion) compared to SK&F 96067, and was equipotent to omeprazole and YH1885 at 10⁻⁵ M [1].

Acid Secretion Inhibition
Cross-study comparable
Equipotent to omeprazole at 10⁻⁵ M in isolated gastric cells
Supports acid suppression potency comparison in ex vivo models
Human & rabbit cells; dibutyryl cAMP-stimulated ¹⁴C-aminopyrine assay
Proton Pump Inhibition Gastric Acid Secretion In Vitro Pharmacology

YH-1238 Reversible P-CAB Mechanism vs. Irreversible Benzimidazole PPIs: Distinct Binding Kinetics

YH-1238 (Revaprazan hydrochloride) is a potassium-competitive acid blocker (P-CAB) that reversibly inhibits H⁺/K⁺-ATPase by binding to the K⁺-binding site of the pump [1]. In contrast, conventional benzimidazole PPIs (omeprazole, lansoprazole, etc.) are prodrugs that require acid activation to form covalent, irreversible disulfide bonds with the pump [2].

Binding Mechanism
Class-level inference
YH-1238: K⁺-competitive, reversible; Omeprazole: acid-activated, covalent irreversible
Enables mechanism-specific washout and kinetic comparison assays
Reversible binding avoids prolonged pump inhibition artifacts
Mechanism of Action Reversible Inhibition Potassium-Competitive Acid Blocker

YH-1238 Clinical Development Stage: Phase I Differentiation from Discontinued Analog YH1885

YH-1238 is currently in Phase I clinical trials in South Korea for acid-related disorders, whereas its structural analog YH1885 (Revaprazan) was discontinued after Phase II/III trials [1]. Preclinical reports indicate that YH-1238 exhibits a superior safety profile and lower toxicity compared to YH1885 [2].

Development Status
Data to verify
YH-1238: Phase I ongoing; YH1885: discontinued after Phase II/III; reported lower toxicity
Distinct development trajectory; safety-related endpoints require independent review
Preclinical toxicology data; Med66 source should be verified
Clinical Development Phase I Drug Repurposing

YH-1238 Application Scenarios: In Vitro Acid Secretion Models, P-CAB Selectivity Studies, and Drug Repurposing Screens


In Vitro/Ex Vivo Gastric Acid Secretion Inhibition Assays (Isolated Gastric Cells)

YH-1238 is ideally suited as a positive control or test compound in ¹⁴C-aminopyrine accumulation assays using isolated gastric cells from human or rabbit tissue to evaluate acid secretory capacity. Its equipotency to omeprazole at 10⁻⁵ M makes it a reliable reversible PPI benchmark for screening novel antisecretory agents [1].

Mechanistic Studies of Reversible vs. Irreversible Proton Pump Inhibition

YH-1238 serves as a critical tool compound for distinguishing reversible (P-CAB) from irreversible (benzimidazole PPI) inhibition of H⁺/K⁺-ATPase. It can be used in washout experiments or kinetic binding assays to investigate the functional consequences of reversible pump blockade, such as recovery of acid secretion and lack of CYP2C19 dependence [2].

Drug Repurposing Screens for Antiviral or Anti-Inflammatory Indications

Given its Phase I clinical status and established target, YH-1238 is an attractive candidate for inclusion in large-scale drug repurposing libraries. Its inclusion in the Riva et al. screen of 12,000 compounds for SARS-CoV-2 antivirals highlights its utility as a clinical-stage probe for novel therapeutic applications beyond acid-related disorders [3].

Application
Selection Property
Validation Focus
In vitro gastric acid secretion assays
Equipotent to omeprazole as reversible control
Acid suppression potency in isolated gastric cell models
Reversible vs. irreversible pump inhibition studies
P-CAB mechanism without acid activation
Washout kinetics and pump recovery evaluation
Drug repurposing library inclusion
Phase I clinical-stage probe
Screening for novel pathway activities

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